molecular formula C₁₈H₂₉ClN₂O₇ B1145777 HaloTag Succinimidyl Ester O2 Ligand CAS No. 1803085-03-1

HaloTag Succinimidyl Ester O2 Ligand

Cat. No.: B1145777
CAS No.: 1803085-03-1
M. Wt: 420.89
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HaloTag Succinimidyl Ester O2 Ligand is a chemical compound that contains a reactive succinimidyl ester group connected to an alkyl chloride via an ethylene glycol repeat (O2). This compound is designed to covalently bind to primary amines present in various biomolecules, such as proteins, antibodies, and nucleic acids, forming stable amide bond linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HaloTag Succinimidyl Ester O2 Ligand involves the reaction of a succinimidyl ester with an alkyl chloride, separated by an ethylene glycol repeat (O2). The reaction typically occurs under mild conditions, ensuring the preservation of the reactive groups. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group readily reacts with primary amines to form stable amide bonds. This reaction is highly specific and essentially irreversible under physiological conditions .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues in proteins, amino-modified nucleic acids)

    Conditions: Physiological pH (7.4), ambient temperature, aqueous buffer solutions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This covalent bond ensures the permanent attachment of the ligand to the target biomolecule .

Scientific Research Applications

HaloTag Succinimidyl Ester O2 Ligand has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Protein Labeling: Used to covalently attach fluorescent labels, affinity tags, or other functional groups to proteins for imaging and analysis.

    Nucleic Acid Labeling: Enables the attachment of various labels to nucleic acids for detection and quantification.

    Cell Imaging: Facilitates the visualization of live or fixed mammalian cells expressing HaloTag protein or protein fusions.

    Protein-Protein Interactions: Used to study protein-protein interactions by isolating protein complexes.

    Post-Translational Modifications: Analyzes post-translational modifications of proteins.

    Drug Discovery: Assists in the identification and validation of drug targets by labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines in target biomolecules. This reaction forms a stable amide bond, ensuring the permanent attachment of the ligand to the biomolecule. The HaloTag protein, engineered from haloalkane dehalogenase, facilitates this reaction by providing a specific binding site for the ligand .

Comparison with Similar Compounds

HaloTag Succinimidyl Ester O2 Ligand can be compared with other similar compounds, such as:

    HaloTag Succinimidyl Ester O4 Ligand: Contains a succinimidyl ester group connected to an alkyl chloride via three ethylene glycol repeats (O4). .

    HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride via an ethylene glycol repeat (O2). .

    HaloTag Iodoacetamide O4 Ligand: Contains a reactive iodoacetamide group connected to an alkyl chloride via three ethylene glycol repeats (O4). .

The uniqueness of this compound lies in its specific reactivity with primary amines, forming stable amide bonds under mild conditions, making it highly suitable for a wide range of biological applications .

Properties

CAS No.

1803085-03-1

Molecular Formula

C₁₈H₂₉ClN₂O₇

Molecular Weight

420.89

Synonyms

4-[[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethyl]amino]-4-oxo-2,5-dioxo-1-butanoic Acid, Pyrrolidinyl Ester_x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.